An In-depth Technical Guide to BDP FL Azide for Researchers and Drug Development Professionals
An In-depth Technical Guide to BDP FL Azide for Researchers and Drug Development Professionals
CAS Number: 1379771-95-5[1][2][3]
Introduction
BDP FL azide is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. It is characterized by its bright green fluorescence, high photostability, and a reactive azide group that enables its use in bioorthogonal chemistry, specifically in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This technical guide provides a comprehensive overview of BDP FL azide, including its physicochemical properties, detailed experimental protocols for its application in labeling biomolecules, and visualizations of relevant chemical and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging fluorescent labeling for their studies.
Physicochemical and Spectroscopic Properties
BDP FL azide is recognized for its excellent spectroscopic properties, which make it a versatile tool in fluorescence-based applications. It is compatible with standard fluorescein (FAM) and Alexa Fluor 488 filter sets. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 1379771-95-5, 2243566-18-7 | |
| Molecular Formula | C₁₇H₂₁BF₂N₆O | |
| Molecular Weight | 374.20 g/mol | |
| Appearance | Orange solid | |
| Purity | ≥95% (by ¹H NMR and HPLC-MS) | |
| Excitation Maximum (λex) | 503 nm | |
| Emission Maximum (λem) | 512 nm | |
| Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.97 | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols) | |
| Storage Conditions | Store at -20°C in the dark. Avoid prolonged exposure to light. |
Core Applications in Research and Drug Development
The primary utility of BDP FL azide lies in its ability to be covalently attached to alkyne-modified biomolecules via click chemistry. This enables a wide range of applications, including:
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Biomolecule Labeling: Covalent labeling of proteins, nucleic acids, and other biomolecules for visualization and tracking.
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Fluorescence Imaging: High-resolution imaging of labeled molecules in both live and fixed cells.
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Flow Cytometry: Detection and quantification of labeled cells and particles.
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Drug Delivery and Uptake Studies: Monitoring the cellular uptake and distribution of drug candidates.
Experimental Protocols
The following are detailed protocols for the labeling of proteins and oligonucleotides with BDP FL azide using copper(I)-catalyzed click chemistry.
Protocol 1: Labeling of Alkyne-Modified Proteins
This protocol outlines the steps for conjugating BDP FL azide to a protein that has been previously modified to contain an alkyne group.
Materials:
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Alkyne-modified protein in a sodium azide-free buffer
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BDP FL azide
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1.5x Protein Labeling Buffer (containing THPTA ligand and aminoguanidine)
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Ascorbic acid (freshly prepared 50 mM stock solution in water)
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DMSO or DMF for dissolving BDP FL azide
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Inert gas (argon or nitrogen)
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Dialysis or size-exclusion chromatography equipment for purification
Procedure:
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Prepare Reagents:
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Dissolve BDP FL azide in DMSO or DMF to a stock concentration of 10 mM.
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Prepare a fresh 50 mM stock solution of ascorbic acid in water.
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Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-modified protein solution with the 1.5x Protein Labeling Buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.
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Add the BDP FL azide stock solution to the protein mixture. The recommended molar excess of the dye is typically 3-fold, but may need to be optimized (ranging from 1.5 to 10-fold). Vortex briefly to mix.
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Degassing (Recommended):
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To prevent oxidation of the copper(I) catalyst, degas the reaction mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 5-10 minutes.
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Initiate the Reaction:
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Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I).
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Flush the headspace of the tube with the inert gas and cap it tightly.
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Vortex the solution gently.
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Incubation:
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Allow the reaction to proceed at room temperature for 8-16 hours, protected from light.
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Purification:
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Purify the labeled protein from unreacted dye and other reaction components using dialysis or size-exclusion chromatography.
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Protocol 2: Labeling of Alkyne-Modified Oligonucleotides
This protocol describes the labeling of an alkyne-containing DNA or RNA oligonucleotide with BDP FL azide.
Materials:
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Alkyne-modified oligonucleotide
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BDP FL azide (10 mM stock in DMSO)
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Copper(II)-TBTA stock solution (10 mM in 55% DMSO)
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Ascorbic acid (freshly prepared 5 mM stock in water)
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2M Triethylammonium acetate (TEAA) buffer, pH 7.0
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DMSO
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Inert gas (argon or nitrogen)
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Acetone or ethanol for precipitation
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Purification system (e.g., RP-HPLC or PAGE)
Procedure:
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Reaction Setup:
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Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.
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Add 2M TEAA buffer to a final concentration of 0.2 M.
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Add DMSO to a final concentration of 50% (v/v) and vortex.
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Add the 10 mM BDP FL azide stock solution. A 1.5-fold molar excess relative to the oligonucleotide is recommended. Vortex to mix.
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Catalyst Addition:
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Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.
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Degas the solution by bubbling with an inert gas for 30 seconds.
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Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
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Flush the vial with inert gas and cap it tightly. Vortex thoroughly. If precipitation occurs, heat the vial at 80°C for 3 minutes and vortex again.
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Incubation:
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Incubate the reaction at room temperature overnight, protected from light.
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Precipitation and Purification:
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Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone (for oligonucleotides) or ethanol (for DNA).
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Incubate at -20°C for 20 minutes.
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Centrifuge at 10,000 rpm for 10 minutes to pellet the conjugate.
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Discard the supernatant, wash the pellet with acetone, and centrifuge again.
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Dry the pellet and purify the conjugate using reverse-phase HPLC (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
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Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key processes involving BDP FL azide.
Caption: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Workflow.
Caption: Experimental Workflow for Cellular Imaging of a Drug Target.
